molecular formula C24H21ClN2O3 B2586839 (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1448131-35-8

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2586839
CAS No.: 1448131-35-8
M. Wt: 420.89
InChI Key: TZLYFWTUPZNZBR-UHFFFAOYSA-N
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Description

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chloropyridine moiety can be synthesized through chlorination of pyridine derivatives. The piperidine ring is often introduced via nucleophilic substitution reactions. The xanthene moiety can be synthesized through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-((4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
  • 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1

Uniqueness

What sets (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-16-9-10-22(26-15-16)29-17-11-13-27(14-12-17)24(28)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-10,15,17,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLYFWTUPZNZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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